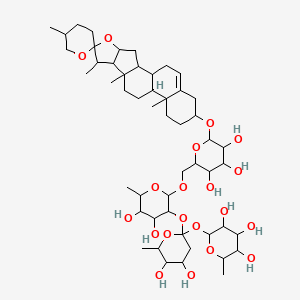
kallstroemin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kallstroemin D is a natural product classified as a steroidal glycoside. It is isolated from the leaves of Syagrus orinocensis, a plant species belonging to the Arecaceae family . The compound is characterized by its complex structure, which includes multiple sugar moieties attached to a steroidal backbone. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kallstroemin D involves several steps, starting from the extraction of the compound from natural sources. The leaves of Syagrus orinocensis are subjected to methanolic extraction, followed by solvent-solvent partitioning. The extract is then purified using Sephadex LH-20 chromatography and reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Kallstroemin D undergoes various chemical reactions, including:
Oxidation: The steroidal backbone can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the steroidal core.
Substitution: The glycosidic bonds can be hydrolyzed or substituted with other sugar moieties under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various glycoside analogs.
Scientific Research Applications
Kallstroemin D has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the structure and reactivity of steroidal glycosides.
Medicine: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.
Industry: this compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of kallstroemin D involves its interaction with specific molecular targets, such as chemokine receptors. It has been shown to act as an antagonist of the CXCR3 receptor, which plays a role in the inflammatory process . By blocking the interaction between the receptor and its ligands, this compound can potentially reduce inflammation and tissue damage.
Comparison with Similar Compounds
Dioscin: Another steroidal glycoside with similar biological activities.
Hypoglaucin A: A glycoside with comparable structural features and biological properties.
Duramycin: A cyclic thiopeptide with similar chemokine receptor antagonistic activity.
Uniqueness: Kallstroemin D is unique due to its specific glycosidic structure and its potent activity as a CXCR3 receptor antagonist. Its distinct combination of sugar moieties and steroidal backbone sets it apart from other similar compounds.
Properties
Molecular Formula |
C51H82O20 |
|---|---|
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-[2-[4,5-dihydroxy-6-methyl-2-[[3,4,5-trihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-21-10-15-50(63-19-21)22(2)34-32(69-50)17-30-28-9-8-26-16-27(11-13-48(26,6)29(28)12-14-49(30,34)7)66-45-42(60)40(58)38(56)33(67-45)20-62-47-44(41(59)37(55)24(4)65-47)70-51(18-31(52)35(53)25(5)68-51)71-46-43(61)39(57)36(54)23(3)64-46/h8,21-25,27-47,52-61H,9-20H2,1-7H3 |
InChI Key |
JXANHBVHGVNOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)C)O)O)OC9(CC(C(C(O9)C)O)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















